2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-10-6-9-15(18(16)24-2)19(22)20-12-14-11-17(25-21-14)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCYXPOJICURQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-phenyl-1,2-oxazole-3-methanamine under basic conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide exhibit significant anticancer properties. Research has shown that derivatives of benzamides can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with oxazole rings have been reported to enhance cytotoxicity against breast cancer cells by disrupting microtubule dynamics .
Anti-inflammatory Properties
Benzamide derivatives are often investigated for their anti-inflammatory effects. The presence of the oxazole moiety enhances the compound's ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that similar compounds can effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of benzamide derivatives is well-documented. Compounds like this compound have shown efficacy against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications at the benzene ring or the oxazole nitrogen can significantly affect the compound's potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group on oxazole | Increased anticancer activity |
| Hydroxyl group on benzene | Enhanced anti-inflammatory effects |
| Halogen substitution | Improved antimicrobial potency |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives and evaluated their anticancer activity against various cell lines. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant potential for further development .
Case Study 2: Anti-inflammatory Mechanism
A research article detailed the anti-inflammatory effects of related benzamide compounds in animal models of arthritis. The study found that treatment with these compounds led to reduced levels of TNF-alpha and IL-6, key mediators in inflammation .
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Structural Features
Physicochemical Properties
- Lipophilicity : The dimethoxy groups in the target compound enhance lipophilicity compared to sulfonamide derivatives (e.g., 1b ) but reduce it relative to brominated analogs (e.g., ). This impacts membrane permeability and bioavailability.
Biological Activity
2,3-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a benzamide structure with two methoxy groups and an oxazole ring. Its molecular formula is , and it is characterized by the following structural attributes:
- Benzamide Core : Provides a scaffold for biological activity.
- Methoxy Groups : Enhance lipophilicity and may influence receptor interactions.
- Oxazole Ring : Implicated in various biological activities due to its heterocyclic nature.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- Case Study : A study demonstrated that related benzamide derivatives showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Inflammation plays a pivotal role in various diseases, including cancer. The compound's structure suggests potential anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate pathways involving NF-kB and COX enzymes.
- Research Findings : In vitro studies have shown that similar compounds can reduce the secretion of inflammatory mediators in macrophages .
Antimicrobial Activity
The antibacterial and antifungal activities of oxazole-containing compounds have been documented:
- Mechanism : The presence of the oxazole ring may enhance interaction with bacterial enzymes or disrupt membrane integrity.
- Case Studies : Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria and fungi, indicating a broad spectrum of antimicrobial activity .
Data Tables
Q & A
Basic Questions
Q. What efficient synthetic routes are available for 2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide?
- Methodology : Microwave-assisted synthesis significantly improves yield compared to conventional methods. For example, benzamide derivatives can be synthesized via nucleophilic acyl substitution using benzoyl chloride and amine precursors in pyridine under reflux. Microwave irradiation reduces reaction time and increases yield (e.g., from 84% to 89% for analogous compounds) . Optimization should include solvent selection (e.g., pyridine or NaOH solution) and temperature control to minimize side reactions.
Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of this compound?
- Methodology : Single-crystal X-ray analysis employs programs like SHELXL (for refinement) and SHELXS (for structure solution). Crystals are mounted on a diffractometer, and data collection at 296 K provides atomic coordinates and displacement parameters. For example, a similar benzamide derivative showed a mean C–C bond length of 0.004 Å and R factor of 0.049 . WinGX or ORTEP-3 can visualize hydrogen bonding and packing diagrams .
Q. What are standard protocols for initial bioactivity screening of this compound?
- Methodology :
- In vitro assays : Test inhibition of target enzymes (e.g., EGFR kinase) using fluorescence-based assays.
- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 µM).
- Solubility : Employ shake-flask method with HPLC quantification in PBS or DMSO .
Advanced Research Questions
Q. How can receptor binding affinity be evaluated for dopamine D2-like receptors?
- Methodology : Radiolabel the compound with fluorine-18 ([18F]) for PET imaging. Analogous benzamides (e.g., [18F]fallypride) bind to D2 receptors with high affinity (Ki < 1 nM). Perform competitive binding assays using [3H]spiperone in striatal membranes. Micro-PET imaging in rodent models quantifies receptor occupancy dynamically .
Q. What computational strategies predict binding modes and affinity to target proteins?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR or dopamine receptors. Validate with molecular dynamics simulations (100 ns trajectories).
- Free energy calculations : Apply MM-GBSA to estimate ΔGbinding. For example, sulfonamide derivatives showed hydrogen bonding with EGFR’s Met793 and Lys745 .
Q. How do hydrogen bonding patterns influence crystal packing and stability?
- Methodology : Graph set analysis (Etter’s rules) identifies motifs like R2<sup>2</sup>(8) rings. For a related oxazole derivative, N–H···O and C–H···π interactions stabilized the lattice. Use Mercury software to analyze intermolecular distances (< 3.5 Å) and angles .
Q. What experimental designs evaluate the pharmacological mechanism in neurodegenerative models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
